molecular formula C14H13BrN2OS B12016958 N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B12016958
M. Wt: 337.24 g/mol
InChI Key: IYFJCUIZHFLZQZ-MHWRWJLKSA-N
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Description

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group and a thienyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(2-thienyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl and thienyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biological processes through its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of both bromophenyl and thienyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13BrN2OS/c1-10(11-4-2-5-12(15)8-11)16-17-14(18)9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10+

InChI Key

IYFJCUIZHFLZQZ-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC(=CC=C2)Br

Origin of Product

United States

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